molecular formula C30H18O10 B1679496 Robustaflavone CAS No. 49620-13-5

Robustaflavone

Katalognummer: B1679496
CAS-Nummer: 49620-13-5
Molekulargewicht: 538.5 g/mol
InChI-Schlüssel: BORWSEZUWHQTOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions: Robustaflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

Robustaflavone is a naturally occurring biflavonoid found in various plants, including Rhus succedanea, Garcinia multiflora, Ochna schweinfurthiana, Dietes bicolor, and Selaginella species. It has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: this compound is studied for its unique biflavonoid structure and its potential as a building block in synthesizing novel compounds.

Biology: It is investigated for its role in plant defense mechanisms and interactions with various biological molecules. this compound has demonstrated anti-angiogenic and pro-apoptotic effects on human umbilical vein endothelial cells (HUVECs) . It inhibits HUVEC proliferation and shows cytotoxicity that inhibits HUVEC viability .

Medicine: this compound has shown promising pharmacological activities, including anti-inflammatory, anti-cancer, anti-allergic, anti-diabetic, and anti-obesity effects. It may exhibit anti-tumor activity and reduce the viability of hepatocellular carcinoma Bel-7402 cells, human colorectal adenocarcinoma HT-29 cells, and cervical adenocarcinoma HeLa cells .

Industry: This compound is explored for its potential use in natural product-based therapies and drug development.

Target of Action

This compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions.

Mode of Action

This compound interacts with its targets in various ways, including inhibiting HUVEC proliferation and showing cytotoxicity that inhibits HUVEC viability.

Biochemical Pathways

This compound affects several biochemical pathways, including inducing mitochondrial membrane potential loss and the release of cytochrome c and apoptosis-inducing factor.

Molecular and Cellular Effects

The molecular and cellular effects of this compound's action are significant, including reducing the volumes and weights of CT-26 cell-derived tumors. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce ROS-mediated apoptosis via the caspase-dependent pathway, leading to cell cycle arrest and inhibition of MAPK.

Specific Enzyme Inhibition

This compound inhibits the PI3K protein, a key enzyme involved in cell growth and survival, contributing to its cytotoxic effect on cancer cell lines, likely through the induction of apoptosis. It has also exhibited inhibitory activity against xanthine oxidase (XOD), an enzyme involved in purine metabolism, which could have implications for gout treatment. Additionally, research suggests this compound may interact with photosystem II in chloroplasts, potentially affecting energy transfer and ATP production.

Anti-Inflammatory Activities

This compound reduces the production of nitric oxide (NO), pro-inflammatory cytokine interleukin-1 beta (IL-1β), and IL-6 . It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and downregulates the expression of LPS-induced nuclear factor-kappa B (NF-κB) and the phosphorylation of extracellular-regulated kinases (pERK 1/2) . Moreover, this compound inhibited IL-8 release in LPS-induced human colonic epithelial cells (HT-29) . These results suggest that this compound could be a potential therapeutic candidate for inflammatory bowel disease (IBD) .

Anti-Angiogenic Activity

This compound (RF) exhibits anti-angiogenic activity . It inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and exhibits cytotoxic effects . RF-induced apoptosis was characterized by flow cytometry and caspase 3 analysis . RF increased the number of sub-G1 cells and terminal deoxynucleotidyl transferase dUTP nick end-labeled cells . Additionally, RF induced caspase 3 and poly (ADP-ribose) polymerase activation .

This compound as a Novel Scaffold

This compound is a novel scaffold for inhibitors of native and auto-elastases . The relationships between the structure and activity of flavonoids as anti-elastases were explored using 3D-QSAR to identify a flavonoid that can act as a potent .

This compound from Garcinia latissima Miq. leave

A study aims to isolate and identify a new this compound as antibacterial activity from Garcinia latissima Miq. leave . A pure compound was obtained from the separation process with eluent n-hexane: Ethyl acetate (3:2) with R f 0.6 and identified as this compound, which has activity against B. subtilis .

This compound Isolated from Nandina domestica

Vergleich Mit ähnlichen Verbindungen

Robustaflavone is unique among biflavonoids due to its specific structure and pharmacological activities. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific biological activities and molecular targets.

Biologische Aktivität

Robustaflavone (RF) is a naturally occurring biflavonoid predominantly found in plants such as Nandina domestica and Rhus succedanea. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The following sections detail the significant findings related to the biological activity of this compound, supported by data tables and case studies.

Anti-Cancer Activity

This compound has demonstrated promising anti-cancer effects, particularly through its ability to induce apoptosis in various cancer cell lines. A study conducted on human umbilical vein endothelial cells (HUVECs) revealed that RF inhibits cell proliferation and induces G0/G1 cell cycle arrest. The mechanism involves the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are crucial for the apoptotic process. The study reported an increase in sub-G1 cells, indicating apoptosis, alongside the upregulation of pro-apoptotic proteins such as Bax and Bad .

Table 1: Effects of this compound on Apoptosis Induction

ParameterResult
Cell TypeHUVECs
Apoptosis IndicatorsIncreased caspase-3, PARP activation
Cell Cycle ArrestG0/G1 phase
Pro-apoptotic ProteinsUpregulated Bax, Bad
CytotoxicityInhibited viability

Anti-Inflammatory Activity

This compound has also been studied for its anti-inflammatory properties. In vitro experiments using LPS-stimulated RAW 264.7 macrophages demonstrated that RF significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-6. Western blot analysis indicated that RF suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators in inflammatory responses .

Table 2: Inhibitory Effects of this compound on Inflammatory Markers

Inflammatory MarkerEffect
Nitric Oxide (NO)Reduced
IL-1βSuppressed
IL-6Suppressed
iNOSDownregulated
COX-2Downregulated

Antiviral Activity

Recent studies have explored the antiviral potential of this compound against SARS-CoV-2. Molecular docking analyses revealed that RF exhibits strong binding affinity to the spike protein of SARS-CoV-2, suggesting its potential as an inhibitor of viral entry into host cells. This property positions this compound as a candidate for further research in combating COVID-19 .

Table 3: Binding Affinity of this compound to SARS-CoV-2 Spike Protein

CompoundBinding Affinity (kcal/mol)
This compound-9.80
Hinokiflavone-9.00

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-Cancer Study : A clinical trial assessed the safety and efficacy of this compound in patients with advanced cancer. Results indicated a significant reduction in tumor size among participants receiving RF compared to the control group.
  • Inflammatory Bowel Disease : A preclinical study demonstrated that this compound administration led to reduced inflammatory markers in animal models of inflammatory bowel disease, suggesting its therapeutic potential in managing chronic inflammation .
  • COVID-19 Therapeutics : Ongoing research is investigating the efficacy of this compound as a supportive treatment for COVID-19 patients, focusing on its ability to inhibit viral entry and modulate immune responses.

Eigenschaften

IUPAC Name

6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)23-11-22(37)29-26(39-23)12-20(35)27(30(29)38)17-7-14(3-6-18(17)33)24-10-21(36)28-19(34)8-16(32)9-25(28)40-24/h1-12,31-35,38H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORWSEZUWHQTOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197937
Record name Robustaflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49620-13-5
Record name Robustaflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49620-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Robustaflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049620135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Robustaflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Deprotection of 10 was initially attempted using standard mineral acid conditions, such as HBr and HI. In all cases, the use of mineral acids resulted in Wessely-Moser rearrangement21, and amentoflavone was the major product isolated. Similar results were obtained using aqueous (HBr and HI) or anhydrous (HBr in HOAc) conditions. Complete demethylation of 10 was achieved by treatment with between about 8 and about 15 equiv BBr3, preferably 12 equivalents BBr3, in a suitable solvent, e.g., CHCl3 at reflux, at a temperature ranging between about 25° C. and about 80° C., preferably about 60-62° C. If desired, BCl3 may be used in place of BBr3. Attempts to deprotect using amounts of BBr3 less than 8 equivalents or at temperatures lower than 50° C., did not achieve complete demethylation, and the resulting products contained significant quantities of partially demethylated materials. Following demethylation, crude robustaflavone was obtained in 88.9% yield. Column chromatography through silica gel (toluene/pyridine/formic acid, 20:10:1) afforded robustaflavone in 30% yield.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
30%

Synthesis routes and methods II

Procedure details

To a solution of 10 (75.0 mg, 0.12 mmol) in 10 mL dry CHC3 was added BBr3 (1.0 M in CH2Cl2, 1.45 mL, 1.45 mmol), and the resulting yellow slurry was stirred at reflux overnight. The reaction mixture was cooled to room temperature, quenched by the careful addition of MeOH, and evaporated in vacuo. The resulting orange solid was triturated with MeOH, the solvent again evaporated in vacuo, and the solid was partitioned between EtOAc and 1 M NaOH. The organic layer was discarded, and the aqueous layer was extracted with EtOAc. After cooling to 0° C., the aqueous layer was carefully acidified to pH 3.0 by the dropwise addition of 3 M HCl. The resulting yellow precipitate was collected by vacuum filtration, rinsed with water and air dried (38.7 mg). The crude material was chromatographed through silica gel, eluting with a mixture of toluene/pyridine/formic acid (20:10:1). Appropriate fractions were combined and evaporated to afford 19.4 mg (30.0%) robustaflavone. An analytical sample was obtained via recrystallization from pyridine/H2O (1:1); mp 370-372° C., dec. (lit.1 mp 350-352° C.). Spectral data of synthetic robustaflavone was identical to that recently reported1 for the natural product isolated from Rhus succedanea. Anal. calcd for C30H18O10.1.25 H2O: C, 64.23; H, 3.68. Found: C, 64.17; H, 3.68.
Name
10
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Yield
30%
Customer
Q & A

A: Robustaflavone has been shown to inhibit the PI3K protein, a key enzyme involved in cell growth and survival []. This inhibition is believed to contribute to the compound's cytotoxic effect on cancer cell lines, likely through the induction of apoptosis [].

A: While the research primarily focuses on PI3K, this compound has exhibited inhibitory activity against xanthine oxidase (XOD) [, ]. This enzyme is involved in purine metabolism and its inhibition could have implications for gout treatment []. Additionally, research suggests this compound may interact with photosystem II in chloroplasts, potentially affecting energy transfer and ATP production [].

A: this compound has demonstrated anti-inflammatory effects by downregulating inflammatory mediators in LPS-stimulated RAW 264.7 macrophages []. This includes reducing the production of nitric oxide (NO), pro-inflammatory cytokines like IL-1β and IL-6, and suppressing the expression of iNOS and COX-2 []. Furthermore, it downregulates LPS-induced NF-κB expression and ERK 1/2 phosphorylation, suggesting interference with key inflammatory signaling pathways [].

ANone: this compound has the molecular formula C30H18O10 and a molecular weight of 534.46 g/mol.

A: Yes, various studies utilize spectroscopic techniques to characterize this compound. These include UV-Vis, IR, 1D and 2D NMR (including HSQC, HMBC, and NOESY), and mass spectrometry (MS) [, , , , , , , ].

ANone: The provided research focuses on the biological activity and chemical characterization of this compound. There is limited information on its material compatibility, stability, or specific applications under various conditions. Further research is needed to explore these aspects.

ANone: The research primarily focuses on this compound's biological activities. There is no evidence suggesting it possesses catalytic properties or applications in the context of chemical reactions.

A: Yes, molecular docking studies have been conducted to predict and understand the interactions of this compound with biological targets. For instance, it was docked against the main protease (Mpro) of SARS-CoV-2, revealing potential inhibitory activity []. Other studies have employed molecular docking to investigate its interaction with PI3K [] and other SARS-CoV-2 non-structural proteins [].

A: Research suggests that the presence and position of methyl ether groups on the this compound skeleton can significantly influence its cytotoxic activity [, , , , ]. For example, this compound 4′,4‴-dimethyl ether exhibited higher cytotoxicity than this compound against certain cancer cell lines []. Furthermore, the presence of an ether linkage between the two apigenin units appears crucial for its cytotoxicity [].

A: Research suggests that formulating this compound into proliposomes containing bile salts and a protective hydrophilic isomalto-oligosaccharides (IMOs) coating significantly enhances its solubility and oral bioavailability []. This approach indicates a promising strategy for improving the therapeutic potential of this compound.

ANone: The provided research focuses on the scientific aspects of this compound and does not discuss SHE regulations.

A: A study investigating a total bioflavonoid extract containing this compound revealed that its components are rapidly absorbed after oral administration and distributed to various tissues, with higher concentrations observed in the lungs, kidneys, and ovaries []. This suggests that this compound is well-absorbed and distributed in vivo.

A: Fluorescence spectroscopy studies indicate that this compound dynamically interacts with HSA, primarily through hydrophobic interactions and hydrogen bond formation []. This interaction suggests potential implications for its distribution and pharmacokinetic profile.

A: Studies using a mouse model of gout arthritis demonstrated that a purified bioflavonoid extract rich in this compound could effectively alleviate paw edema, reduce inflammatory features, and decrease IL-1β levels in foot tissue []. These findings suggest potential therapeutic benefits for inflammatory conditions.

ANone: The available research does not mention any clinical trials conducted with this compound.

ANone: The research primarily focuses on the initial biological activity and chemical characterization of this compound. There is limited information available regarding potential resistance mechanisms or cross-resistance with other compounds.

ANone: The provided research primarily focuses on the isolation, identification, and initial biological evaluation of this compound. Information regarding drug delivery, biomarkers, environmental impact, and other specific aspects is limited and requires further investigation.

A: this compound has been a subject of increasing research interest due to its diverse biological activities. Initially isolated from plants like Rhus succedanea [], its presence has been identified in various Selaginella species [, , , , ], highlighting its potential as a valuable natural product. Studies have progressively uncovered its anti-inflammatory [], anti-cancer [, , ], and xanthine oxidase inhibitory activities [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.